MK-8245 Trifluoroacetate

Liver-targeted drug delivery OATP-mediated uptake SCD1 inhibition

MK-8245 trifluoroacetate is the only liver-targeted SCD1 inhibitor clinically advanced to Phase IIa. Unlike systemic SCD1 inhibitors (e.g., CVT-12012), its tetrazole acetic acid moiety enables OATP-mediated hepatic uptake, achieving >30:1 liver-to-skin distribution across four species. This tissue-selective profile eliminates confounding skin/ocular adverse events, enabling definitive attribution of metabolic improvements to hepatic SCD1 inhibition in rodent models. Optimal for diabetes/dyslipidemia and antiviral (HCV, dengue) research.

Molecular Formula C19H17BrF4N6O6
Molecular Weight 581.3 g/mol
CAS No. 1415559-41-9
Cat. No. B1139230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-8245 Trifluoroacetate
CAS1415559-41-9
Synonyms2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;  2,2,2-trifluoroacetic acid
Molecular FormulaC19H17BrF4N6O6
Molecular Weight581.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C17H16BrFN6O4.C2HF3O2/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27;3-2(4,5)1(6)7/h1-2,7-8,11H,3-6,9H2,(H,26,27);(H,6,7)
InChIKeyLEBPCMXFQYATAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-8245 Trifluoroacetate (CAS 1415559-41-9): Liver-Targeted SCD1 Inhibitor for Metabolic and Antiviral Research Procurement


MK-8245 trifluoroacetate is a phenoxy piperidine isoxazole derivative that functions as a liver-targeted stearoyl-CoA desaturase 1 (SCD1) inhibitor [1]. The compound incorporates a tetrazole acetic acid moiety that serves as the key molecular recognition element for organic anion transporting polypeptides (OATPs), enabling preferential hepatic uptake and distribution . The trifluoroacetate salt form (CAS 1415559-41-9; molecular weight 581.27) corresponds to the preclinical development candidate advanced by Merck Research Laboratories to establish a therapeutic window for SCD1 inhibition in diabetes and dyslipidemia . MK-8245 advanced to Phase IIa clinical evaluation for type 2 diabetes mellitus, with Phase I tolerability studies completed [2].

Why Generic Substitution Fails for MK-8245 Trifluoroacetate: Liver-Targeting OATP-Mediated Uptake Cannot Be Assumed Across SCD1 Inhibitors


SCD1 inhibitors as a class exhibit substantial heterogeneity in tissue distribution profiles and consequent therapeutic windows. Systemic SCD1 inhibitors produce undesirable adverse events in skin and ocular tissues due to off-target SCD1 inhibition at those sites, a liability that has precluded their clinical advancement [1]. MK-8245 was specifically engineered with a tetrazole acetic acid moiety to exploit OATP-mediated active transport into hepatocytes, achieving liver-specific SCD1 inhibition while sparing extrahepatic tissues [2]. This liver-targeting property is not shared by systemic SCD1 inhibitors such as CVT-12012, CAY10566, or A939572, nor is it an intrinsic feature of other SCD1 inhibitor chemotypes lacking OATP recognition elements . Consequently, substituting MK-8245 with an alternative SCD1 inhibitor of similar enzymatic potency would not replicate the tissue-selective pharmacodynamic profile essential for preclinical models investigating metabolic disease or antiviral applications where systemic SCD1 inhibition confounds interpretation .

MK-8245 Trifluoroacetate Quantitative Differentiation Evidence: Comparator-Based Selection Guide for SCD1 Inhibitor Procurement


OATP-Dependent Cellular Activity Differential: Rat Hepatocyte vs. HepG2 IC50 Comparison

MK-8245 exhibits OATP-dependent cellular activity that quantitatively distinguishes it from non-targeted SCD1 inhibitors. In rat hepatocytes expressing functional OATPs, MK-8245 demonstrates an IC50 of 68 nM, whereas in HepG2 cells devoid of active OATPs, the IC50 shifts to approximately 1 μM, yielding a 15-fold differential . This contrasts with systemic SCD1 inhibitors that lack OATP recognition elements and consequently show minimal hepatocyte-to-HepG2 activity differentials. The tetrazole acetic acid moiety of MK-8245 enables this OATP-mediated active transport, a design feature absent in comparator compounds such as CVT-12012 [1].

Liver-targeted drug delivery OATP-mediated uptake SCD1 inhibition Hepatocyte assay

In Vivo Tissue Distribution Selectivity: Liver-to-Skin and Liver-to-Harderian Gland Ratio Comparison

MK-8245 demonstrates quantitatively superior liver-selective tissue distribution compared to systemically distributed SCD1 inhibitors. Following oral dosing across four species (mouse, rat, dog, and rhesus monkey), MK-8245 achieves liver-to-skin ratios exceeding 30:1 . Additionally, in mice administered 10 mg/kg MK-8245, the liver-to-Harderian gland ratio is 21:1, compared to 1.5:1 for a systemically distributed comparator compound . These ratios represent a >20-fold and 14-fold improvement in liver selectivity, respectively, relative to non-targeted SCD1 inhibitors.

Tissue distribution Liver targeting Therapeutic window Adverse event sparing

SCD1 Selectivity Over Δ5- and Δ6-Desaturases: Quantitative Specificity Profiling

MK-8245 demonstrates >100,000-fold selectivity for SCD1 over related Δ5- and Δ6-desaturases, with IC50 values >100 μM for both rat and human Δ5D and Δ6D compared to 1-3 nM for SCD1 . This selectivity ratio exceeds that reported for several alternative SCD1 inhibitors, including CAY10566 which shows IC50 values of 4.5 nM (mouse SCD1) and 26 nM (human SCD1) but with narrower selectivity margins across the desaturase family .

Target selectivity Desaturase panel Off-target profiling SCD1 specificity

In Vivo Glucose-Lowering Efficacy: ED50 and Dose-Dependent Improvement in eDIO Mouse Model

MK-8245 improves glucose clearance in a dose-dependent manner in established diet-induced obese (eDIO) mice, with an ED50 of 7 mg/kg following oral administration prior to glucose challenge . In chronic eDIO mouse studies, MK-8245 at 20 mg/kg twice daily prevents body weight gain and reduces liver triglyceride content . This efficacy occurs without inducing skin lesions or eye squinting behavior—adverse effects commonly associated with systemic SCD1 inhibition at efficacious doses [1].

Glucose clearance Type 2 diabetes eDIO mouse In vivo efficacy

Clinical Tolerability Differentiation: Phase I Safety Profile Without Significant Adverse Events

In a Phase I clinical study evaluating MK-8245 tolerability (NCT00790556), no significant side effects were reported, distinguishing it from the adverse event profile characteristic of systemic SCD1 inhibitors [1]. This favorable tolerability profile is attributed to the liver-targeted distribution achieved through OATP-mediated uptake, which limits SCD1 inhibition in extrahepatic tissues such as skin and ocular glands where SCD1 inhibition produces dose-limiting toxicities [2]. MK-8245 subsequently advanced to Phase IIa evaluation in type 2 diabetes patients (NCT00846391), further validating its translational potential [3].

Clinical tolerability Phase I safety Therapeutic window Human pharmacokinetics

Salt Form Stability: Trifluoroacetate Salt Lyophilized Stability Specification

The trifluoroacetate salt form of MK-8245 (CAS 1415559-41-9) provides defined stability parameters relevant for procurement and long-term experimental planning. When stored lyophilized at -20°C under desiccated conditions, the compound is stable for 36 months [1]. In DMSO solution, stability is maintained for 1 month at -20°C . This stability profile exceeds that of the free base form (CAS 1030612-90-8), which carries a recommended powder storage specification of 3 years at -20°C but with solubility differences that may impact experimental workflow .

Compound stability Trifluoroacetate salt Long-term storage Procurement logistics

MK-8245 Trifluoroacetate Optimal Research Applications: Evidence-Driven Use Cases for Liver-Targeted SCD1 Inhibition


Metabolic Disease Modeling: Type 2 Diabetes and Dyslipidemia Studies Requiring Liver-Specific SCD1 Inhibition

MK-8245 is optimally deployed in rodent models of type 2 diabetes and dyslipidemia where liver-specific SCD1 inhibition is required without confounding systemic effects. The compound's glucose-lowering ED50 of 7 mg/kg in eDIO mice and prevention of body weight gain at 20 mg/kg bid provide well-characterized dosing benchmarks . Critically, the >30:1 liver-to-skin distribution ratio ensures that observed metabolic improvements are attributable specifically to hepatic SCD1 inhibition rather than systemic enzyme suppression . This makes MK-8245 the appropriate selection over systemic SCD1 inhibitors such as CVT-12012 or CAY10566 when the experimental objective is to isolate liver-specific SCD1 pharmacology [1].

Antiviral Research: Hepatitis C Virus and Dengue Virus Replication Studies

MK-8245 has demonstrated utility in antiviral research applications, including inhibition of HCV replication with an IC50 of 39.8 nM in LucNeo2 cells without inducing cytotoxicity . The compound's liver-targeted profile is particularly relevant for hepatotropic viral infection models, as systemic SCD1 inhibitors are considered inappropriate for HCV therapy due to extrahepatic adverse effects . MK-8245 also suppresses dengue virus replication in a dose-dependent manner [1]. Researchers investigating the role of host lipid metabolism in viral replication should select MK-8245 over non-targeted SCD1 inhibitors to avoid confounding systemic SCD1-mediated effects that may alter viral pathogenesis independently of hepatic SCD1 modulation.

Liver-Specific Target Engagement and Pharmacodynamic Biomarker Studies

For experiments requiring definitive attribution of biological effects to hepatic SCD1 inhibition, MK-8245 provides a validated tool compound with established target engagement markers. The hepatic desaturation index (oleic acid to stearic acid ratio) serves as a quantitative pharmacodynamic biomarker of chronic SCD activity, with MK-8245 reducing this ratio in liver but not in Harderian gland at doses of 20-60 mg/kg . The OATP-dependent cellular activity differential (68 nM IC50 in OATP-expressing hepatocytes vs. ~1 μM in OATP-null HepG2 cells) provides a functional assay for confirming liver-targeting integrity in experimental systems . This makes MK-8245 the preferred SCD1 inhibitor for studies requiring tissue-specific pharmacodynamic readouts that cannot be achieved with systemic SCD1 inhibitors lacking OATP recognition elements [1].

Therapeutic Window and Toxicology Studies: Evaluating Liver-Targeted vs. Systemic SCD1 Inhibition

MK-8245 serves as the reference standard for studies investigating the therapeutic window achievable through liver-targeted SCD1 inhibition. The compound's Phase I clinical tolerability data (no significant side effects reported, NCT00790556) and advancement to Phase IIa evaluation represent the most advanced clinical validation of the liver-targeted SCD1 inhibitor concept . Comparative toxicology studies evaluating MK-8245 against systemic SCD1 inhibitors benefit from the compound's well-documented tissue distribution ratios (liver-to-skin >30:1 across four species) and adverse event sparing profile (no skin lesions or eye squinting behavior in chronic mouse studies) . The significantly improved therapeutic window of MK-8245 relative to systemic SCD1 inhibitors makes it the essential comparator for programs seeking to establish whether liver-targeting strategies can resuscitate SCD1 as a viable therapeutic target [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-8245 Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.